Ethyl 2-propylocta-2,3-dienoate
Description
Ethyl 2-propylocta-2,3-dienoate is an allenoate ester characterized by a conjugated diene system (octa-2,3-dienoate backbone) and a propyl substituent at the C2 position. This structural configuration imparts unique reactivity, particularly in cycloaddition and pericyclic reactions, making it valuable in organic synthesis and materials science.
Key properties include:
- Molecular formula: C₁₃H₂₂O₂ (inferred from naming conventions).
- Functional groups: Ethyl ester, conjugated diene, and a branched propyl substituent.
- Reactivity: The electron-rich diene system facilitates participation in Diels-Alder reactions, while the ester group enables hydrolysis or transesterification.
Properties
CAS No. |
5717-45-3 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
InChI |
InChI=1S/C13H22O2/c1-4-7-8-9-11-12(10-5-2)13(14)15-6-3/h9H,4-8,10H2,1-3H3 |
InChI Key |
UUATYJSBHTZSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C=C(CCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propylocta-2,3-dienoate typically involves the esterification of 2-propylocta-2,3-dienoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The product is then separated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-propylocta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Ethyl 2-propylocta-2,3-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-propylocta-2,3-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The allene group can also interact with enzymes and other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of ethyl 2-propylocta-2,3-dienoate are best understood through comparison with structurally related allenoates (Table 1):
Table 1: Structural comparison of this compound with related allenoates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
